N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide, also known as BZP-SA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. BZP-SA is a sulfonamide derivative that has been synthesized using various methods, and has been found to exhibit promising biological activities.
Wirkmechanismus
The mechanism of action of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to exhibit various biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, the inhibition of inflammation and immune responses, and the inhibition of bacterial growth. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has also been found to exhibit low toxicity in vitro and in vivo, indicating its potential as a safe and effective drug candidate.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has several advantages for lab experiments, including its ease of synthesis and purification, its low toxicity, and its potential as a lead compound for the development of novel drugs. However, N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide also has limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide, including the optimization of its synthesis and purification, the elucidation of its mechanism of action, the evaluation of its efficacy and safety in animal models, and the development of novel derivatives with improved properties. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide also has potential applications in the development of combination therapies for the treatment of various diseases.
Synthesemethoden
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide can be synthesized using a variety of methods, including the reaction of N-benzyl-3-chlorosulfonylbenzamide with 4-benzylpiperazine in the presence of a base, or the reaction of N-benzyl-3-sulfonylbenzamide with 4-benzylpiperazine in the presence of a catalyst. The synthesis of N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been optimized to improve yield and purity, and has been characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been found to exhibit promising biological activities, including antiproliferative, anti-inflammatory, and antimicrobial properties. N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide has been tested in vitro and in vivo, and has shown potential as a lead compound for the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and infections.
Eigenschaften
IUPAC Name |
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3S/c29-25(26-19-21-8-3-1-4-9-21)23-12-7-13-24(18-23)32(30,31)28-16-14-27(15-17-28)20-22-10-5-2-6-11-22/h1-13,18H,14-17,19-20H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHBMPQJYJOHQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-(4-benzylpiperazin-1-yl)sulfonylbenzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.